UTL-5G - 646530-37-2

UTL-5G

Catalog Number: EVT-285427
CAS Number: 646530-37-2
Molecular Formula: C11H8Cl2N2O2
Molecular Weight: 271.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UTL-5g is a small-molecule compound investigated for its potential chemoprotective and radioprotective properties. [, , , , , , , , , , ] It acts as a prodrug, meaning it requires metabolic conversion within the body to exert its biological effects. [, ] UTL-5g has been studied in various preclinical models to assess its ability to mitigate the side effects of chemotherapy and radiation therapy. [, , , , , , , , , , ]

Chemical Reactions Analysis

UTL-5g is primarily metabolized by carboxylesterases, specifically human carboxylesterase 1b (hCE1b) and hCE2. [] These enzymes hydrolyze UTL-5g into two main metabolites:

  • 5-methylisoxazole-3-carboxylic acid (Isox): Identified as the active metabolite responsible for many of UTL-5g's pharmacological effects. [, ]
  • 2,4-dichloroaniline (DCA): Considered an inactive metabolite. [, ]
Mechanism of Action

The primary mechanism of action of UTL-5g is attributed to its ability to modulate the levels of specific cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). [, , , , , , , , ]

  • TNF-α Modulation: UTL-5g has been shown to lower elevated TNF-α levels induced by various stimuli, including cisplatin treatment, radiation exposure, and lipopolysaccharide/D-galactosamine administration. [, , , , , , , , ]
  • Other Cytokine Modulation: UTL-5g also influences the levels of other cytokines, such as IL-12, IL-5, and TGF-β, contributing to its protective effects. [, , , ]
  • Megakaryocyte Enhancement: In vivo studies suggest that UTL-5g can enhance the production of platelets by protecting or increasing the number of CD41+ megakaryocytes in the bone marrow. []
Applications
  • Chemoprotection: Studies have demonstrated that UTL-5g can mitigate cisplatin-induced toxicities, including:
    • Nephrotoxicity: Reducing blood urea nitrogen (BUN) and creatinine levels. []
    • Hepatotoxicity: Decreasing aspartate transaminase (AST) and alanine transaminase (ALT) levels. []
    • Hematotoxicity: Increasing blood platelet counts. [, ]
  • Radioprotection: UTL-5g has shown promise in reducing radiation-induced damage in:
    • Liver: Protecting against acute liver injury by lowering AST, ALT, and TNF-α levels. []
    • Lung: Decreasing TGF-β and TNF-α levels elevated by lung irradiation. []
    • Melanocytes: Potentially protecting against radiation-induced injury. []
  • Anti-inflammatory Effects: UTL-5g and its active metabolite, Isox, exhibit anti-inflammatory properties in models like carrageenan-induced edema. []
  • Cardioprotection: Isox has shown potential in reducing doxorubicin-induced cardiotoxicity in rats and protecting cardiomyocytes in vitro. []

5-Methylisoxazole-3-carboxylic acid (Isox)

Compound Description: 5-Methylisoxazole-3-carboxylic acid (Isox) is the primary active metabolite of UTL-5g. [ [] ] It exhibits anti-inflammatory properties, demonstrated by its efficacy in reducing carrageenan-induced edema in rats. [ [] ] Additionally, Isox displays cardioprotective effects, mitigating doxorubicin-induced cardiac toxicity in both in vivo and in vitro studies. [ [] ]

Relevance: Isox is a key metabolite of UTL-5g, generated through enzymatic hydrolysis. [ [] ] While UTL-5g itself possesses biological activity, Isox demonstrates greater potency in some assays, suggesting it plays a significant role in the overall therapeutic effects observed with UTL-5g. [ [, ] ]

2,4-Dichloroaniline (DCA)

Compound Description: 2,4-Dichloroaniline (DCA) is a metabolite generated alongside Isox during the enzymatic hydrolysis of UTL-5g. [ [] ] Unlike Isox, DCA does not exhibit significant protective effects in the LPS/D-(+)-galactosamine-induced septic shock model. [ [] ]

Relevance: DCA, along with Isox, provides insight into the metabolic pathway of UTL-5g. [ [] ] The lack of significant biological activity observed with DCA further emphasizes the role of Isox as the primary active metabolite contributing to UTL-5g's therapeutic profile. [ [] ]

Methyl ester of 5-Methylisoxazole-3-carboxylic acid (Isox-Me)

Compound Description: Isox-Me is an esterified analogue of Isox. [ [] ] In contrast to Isox, Isox-Me displays diminished anti-inflammatory activity in the carrageenan-induced edema model and lacks significant cardioprotective effects against doxorubicin-induced toxicity. [ [] ]

Relevance: Comparing Isox-Me to Isox and UTL-5g highlights the importance of the carboxylic acid moiety for the observed biological activities. [ [] ] The reduced activity of the esterified analogue underscores the specific structural requirements for efficacy.

Ethyl ester of 5-Methylisoxazole-3-carboxylic acid (Isox-Et)

Compound Description: Isox-Et, similar to Isox-Me, is an esterified analogue of Isox. [ [] ] Like Isox-Me, it exhibits reduced anti-inflammatory effects in the carrageenan-induced edema model and does not provide significant cardioprotection against doxorubicin-induced toxicity. [ [] ]

Relevance: Isox-Et further strengthens the observation that esterification of the carboxylic acid group in Isox leads to a reduction in its anti-inflammatory and cardioprotective properties, indirectly emphasizing the importance of the free carboxylic acid group in UTL-5g's mechanism of action. [ [] ]

Relevance: Leflunomide serves as a structural comparison point for UTL-5g. Both compounds share a 5-methylisoxazole core but differ in their side chain substitutions and their metabolic pathways. [ [] ] While both exhibit anti-inflammatory activity, UTL-5g demonstrates a more favorable safety profile, with potential liver-protective effects observed in preclinical studies. [ [] ]

Teriflunomide

Compound Description: Teriflunomide is the active metabolite of leflunomide, also inhibiting DHODH and used in treating multiple sclerosis. [ [] ] Similar to its parent compound, teriflunomide raises concerns about potential liver toxicity and teratogenicity. [ [] ]

Relevance: Teriflunomide highlights the potential drawbacks of directly targeting DHODH for therapeutic benefit. [ [] ] Despite structural similarities between UTL-5g and leflunomide/teriflunomide, their distinct mechanisms of action (with UTL-5g not inhibiting DHODH) and observed toxicity profiles emphasize the importance of nuanced structural modifications in drug development. [ [] ]

UTL-4 Compounds

Compound Description: The UTL-4 series comprises compounds structurally similar to leflunomide, sharing the same core scaffold. [ [] ] These compounds exhibit comparable toxicological and pharmacological profiles to leflunomide and teriflunomide, including potential liver toxicity. [ [] ]

Relevance: The UTL-4 series serves as a contrasting group to UTL-5g. Despite sharing the 5-methylisoxazole core with leflunomide, UTL-5g demonstrates a distinct metabolic pathway and improved safety profile compared to UTL-4 compounds and leflunomide. [ [] ] This comparison underscores the impact of specific structural modifications on both efficacy and toxicity.

Properties

CAS Number

646530-37-2

Product Name

3-Isoxazolecarboxamide, N-(2,4-dichlorophenyl)-5-methyl-

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

InChI

InChI=1S/C11H8Cl2N2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16)

InChI Key

ULPKSWAQDCJLMN-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

UTL-5g; UTL 5g; UTL5g;

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.